chemical structure and properties of (2-Methoxy-5-methylpyridin-3-yl)methanol
chemical structure and properties of (2-Methoxy-5-methylpyridin-3-yl)methanol
[1][2][3]
Executive Summary
(2-Methoxy-5-methylpyridin-3-yl)methanol (CAS: 351410-48-5 ) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of antagonists for P2X3 receptors (associated with chronic cough and pain) and modulators of GPR6 (implicated in neurodegenerative disorders like Parkinson's disease).
Structurally, the molecule features a pyridine core substituted with a methoxy group at the C2 position, a hydroxymethyl group at C3, and a methyl group at C5. This specific substitution pattern modulates the basicity of the pyridine nitrogen and provides a versatile "methanol" handle for further functionalization—typically via conversion to a leaving group (chloride/mesylate) or oxidation to an aldehyde.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
Core Identity Data
| Property | Specification |
| IUPAC Name | (2-Methoxy-5-methylpyridin-3-yl)methanol |
| CAS Number | 351410-48-5 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| SMILES | COc1ncc(C)cc1CO |
| InChIKey | OFWONXXWLCHTSR-UHFFFAOYSA-N (Analogous base key) |
| Appearance | White to off-white solid or crystalline powder |
Physicochemical Profile
The following data combines experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for this specific scaffold.
| Parameter | Value | Technical Insight |
| LogP (Predicted) | ~1.10 ± 0.3 | Moderate lipophilicity; suitable for CNS-penetrant drug scaffolds. |
| TPSA | ~42 Ų | Polar Surface Area is dominated by the hydroxyl and pyridine nitrogen; well within the Veber rule (<140 Ų) for oral bioavailability. |
| pKa (Pyridine N) | ~3.5 - 4.0 | The 2-methoxy group reduces the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2) due to the inductive electron-withdrawing effect of the oxygen, despite resonance donation. |
| Solubility | High | Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Sparingly soluble in water. |
| H-Bond Donors | 1 | The hydroxyl group (-OH). |
| H-Bond Acceptors | 3 | Pyridine N, Methoxy O, Hydroxyl O. |
Structural Analysis & Electronic Properties
The reactivity and pharmacological utility of this molecule are defined by the interplay of its three substituents on the pyridine ring:
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2-Methoxy Group (C2):
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Electronic Effect: Acts as a hydrogen bond acceptor but significantly lowers the basicity of the pyridine nitrogen. This is crucial in drug design to prevent non-specific binding to acidic proteomes or to modulate metabolic stability (blocking oxidation at the susceptible C2 position).
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Conformation: The methoxy group typically adopts a planar conformation with the ring to maximize p-π conjugation.
-
-
3-Hydroxymethyl Group (C3):
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Reactivity: A primary alcohol that serves as the main attachment point. It is easily converted to a chloromethyl (-CH2Cl) or mesylate group for nucleophilic substitution reactions (e.g., attaching to a piperazine or spiro-cyclic amine).
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Intramolecular Bonding: Potential for weak intramolecular hydrogen bonding with the C2-methoxy oxygen or the ring nitrogen, influencing conformational entropy.
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5-Methyl Group (C5):
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Metabolic Blocking: Blocks the C5 position from metabolic oxidation (a common clearance pathway for pyridines), thereby enhancing the metabolic stability of the final drug candidate.
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Lipophilicity: Adds a small lipophilic increment (+0.5 LogP) to balance the polarity of the hydroxymethyl group.
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Synthetic Pathways[5][12][13]
The synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol typically proceeds via the reduction of its corresponding ester or carboxylic acid precursors. These precursors are often derived from commercially available halogenated pyridines.
Primary Route: Reduction of Methyl Ester
This is the most scalable industrial route, avoiding the use of harsh lithium aluminum hydride (LiAlH4) by utilizing borohydride systems.
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Precursor: Methyl 2-methoxy-5-methylnicotinate.[2]
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Reagents: Sodium Borohydride (NaBH₄) / Methanol (MeOH) or CaCl₂.
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Mechanism: Chemoselective reduction of the ester to the primary alcohol.
Protocol Step-by-Step:
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Dissolution: Dissolve Methyl 2-methoxy-5-methylnicotinate (1.0 eq) in anhydrous THF (10 volumes).
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Activation: Add CaCl₂ (2.0 eq) or LiCl to activate the borohydride. Stir for 15 minutes.
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Reduction: Portion-wise addition of NaBH₄ (3.0 eq) at 0°C.
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Reflux: Warm to room temperature and then reflux for 4–6 hours. Monitor by TLC/LCMS.
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Quench: Cool to 0°C and quench with saturated NH₄Cl solution.
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Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.
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Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Alternative Route: From 2-Chloro-5-methylnicotinic Acid
Used when the methoxy-pyridine precursor is not available.
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Esterification: 2-Chloro-5-methylnicotinic acid → Methyl 2-chloro-5-methylnicotinate (SOCl₂, MeOH).
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Methoxylation: Nucleophilic aromatic substitution (SnAr) using NaOMe in MeOH at reflux to install the 2-methoxy group.
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Reduction: Conversion of the ester to the alcohol as described above.
Figure 1: Synthetic workflow from chloronicotinic acid precursor to the target alcohol.
Applications in Drug Development[5]
This scaffold is a "privileged structure" in medicinal chemistry, appearing in patent literature for several high-value targets.
P2X3 Receptor Antagonists
The P2X3 receptor is an ATP-gated ion channel involved in sensory neurotransmission. Antagonists are developed for chronic cough and neuropathic pain.
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Role: The (2-methoxy-5-methylpyridin-3-yl)methyl moiety often serves as a "head group" attached to a central core (like a diaminopyrimidine or benzimidazole).
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Mechanism: The pyridine nitrogen and methoxy group provide critical hydrogen bonding interactions within the receptor's orthosteric or allosteric binding pockets.
GPR6 Modulators
GPR6 is an orphan GPCR expressed in the striatum.
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Role: Used as a linker or terminal group in sulfonyl-piperazine derivatives (e.g., WO2023154499).
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Function: The 5-methyl group optimizes the fit in the hydrophobic sub-pocket of the receptor, while the methoxy group modulates solubility.
Figure 2: Downstream chemical transformations and therapeutic targets.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact intermediate is limited, it shares hazard profiles with similar methoxy-pyridines.
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[3] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.
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Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The hydroxymethyl group can be susceptible to slow oxidation if exposed to air/light over long periods.
References
-
PubChem. (2-Methoxypyridin-3-yl)methanol Compound Summary. National Library of Medicine. Link (Analogous structure reference).
-
World Intellectual Property Organization (WIPO). WO2023154499A1 - Emopamil-binding protein inhibitors and uses thereof. (2023). Link
-
Google Patents. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (2016). Link
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BenchChem. Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate.Link
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Konoscience. Product Detail: (2-Methoxy-5-methylpyridin-3-yl)methanol (CAS 351410-48-5).[1][4]Link
Sources
- 1. (6-Butoxy-5-methylpyridin-3-yl)-methanol|BLD Pharm [bldpharm.com]
- 2. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
- 3. (2-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 10630565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1227601-70-8|3-(Hydroxymethyl)-5-methylpyridin-2-ol|BLD Pharm [bldpharm.com]
